6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that includes a chromeno[8,7-e][1,3]oxazin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-chloro-3,4-dimethylchromen-2-one with 2-furylmethylamine under acidic conditions to form the intermediate. This intermediate is then cyclized under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-9-(2-furylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: This compound has a similar core structure but with a phenyl group instead of dimethyl groups.
4-hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
6-chloro-9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromeno[8,7-e][1,3]oxazin-2-one core with chloro, furylmethyl, and dimethyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16ClNO4 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
6-chloro-9-(furan-2-ylmethyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C18H16ClNO4/c1-10-11(2)18(21)24-16-13(10)6-15(19)17-14(16)8-20(9-23-17)7-12-4-3-5-22-12/h3-6H,7-9H2,1-2H3 |
InChI Key |
IGAOFKRKAIUPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
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